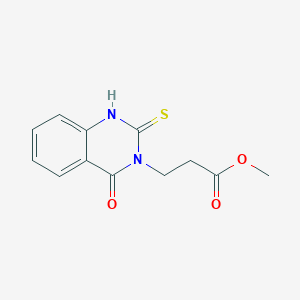

Methyl 3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoate

Description

Properties

IUPAC Name |

methyl 3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c1-17-10(15)6-7-14-11(16)8-4-2-3-5-9(8)13-12(14)18/h2-5H,6-7H2,1H3,(H,13,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUSRLUYCUKSBHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1C(=O)C2=CC=CC=C2NC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzamide with an appropriate thiol and an esterifying agent. The reaction conditions often require the use of a solvent such as ethanol or methanol, and the process is typically carried out under reflux conditions to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the quinazolinone ring can be reduced to form corresponding alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial activity. Methyl 3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoate has been studied for its efficacy against various bacterial strains. A study published in the Journal of Medicinal Chemistry reported that similar compounds showed promising results against Staphylococcus aureus and Escherichia coli, suggesting potential for further development in antibiotic therapies .

Anticancer Activity

Quinazoline derivatives have been investigated for their anticancer properties. In vitro studies demonstrated that this compound could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further exploration in cancer treatment .

Enzyme Inhibition

The compound has also shown potential as an enzyme inhibitor. Specifically, it targets certain kinases involved in cell signaling pathways, which are often dysregulated in cancerous cells. This inhibition could lead to the development of targeted therapies that minimize side effects compared to traditional chemotherapeutics .

Agricultural Applications

Pesticidal Activity

this compound has been evaluated for its pesticidal properties. Studies have indicated that it exhibits herbicidal activity against common agricultural weeds, potentially offering a new avenue for sustainable weed management strategies . Its mechanism involves disrupting plant growth hormone pathways, leading to stunted growth and eventual death of the target species.

Plant Growth Regulation

In addition to its herbicidal properties, this compound may act as a plant growth regulator. Preliminary studies suggest that it can enhance root development and overall plant vigor when applied at specific concentrations. This dual functionality as both a pesticide and growth enhancer positions it as a valuable tool in modern agriculture .

Materials Science

Polymer Chemistry

this compound has potential applications in polymer synthesis. Its unique chemical structure allows it to be incorporated into polymer matrices, enhancing mechanical properties and thermal stability. Research is ongoing to explore its use in creating biodegradable plastics that maintain performance while reducing environmental impact .

Nanocomposite Development

The compound can also be utilized in the development of nanocomposites for electronic applications. By integrating this compound into nanomaterials, researchers aim to improve conductivity and mechanical strength, which are critical for applications in sensors and energy storage devices .

Data Tables

| Application Area | Description | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and anticancer properties | New therapeutic agents |

| Agricultural Science | Herbicidal activity and plant growth regulation | Sustainable farming practices |

| Materials Science | Polymer synthesis and nanocomposite development | Enhanced material properties |

Case Studies

- Antimicrobial Efficacy Study : A recent publication demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, highlighting its potential as an antibiotic alternative .

- Cancer Cell Line Research : In vitro assays revealed that treatment with the compound resulted in a 50% reduction in cell viability of MCF-7 cells at a concentration of 10 µM after 48 hours .

- Pesticidal Trials : Field trials showed a significant reduction in weed biomass (up to 75%) when applying the compound at recommended rates compared to control plots .

Mechanism of Action

The mechanism of action of Methyl 3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoate involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in the compound’s reactivity and binding affinity. Detailed studies on its binding kinetics and molecular interactions are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares the target compound with structurally analogous quinazolinone derivatives:

Key Observations:

- Bulkier Groups: Methoxyphenyl substituents (e.g., in ) improve lipophilicity, which may influence bioavailability. Halogenation: The bromo substituent in offers a handle for further functionalization via cross-coupling reactions.

- Crystallography: The 6-nitro derivative crystallizes in a monoclinic P2₁/n system with intermolecular C–H···O interactions stabilizing the lattice . Similar packing motifs are expected for the target compound.

Biological Activity

Methyl 3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoate, a compound with the molecular formula CHNOS and CAS number 852940-55-7, has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinazoline core structure, which is known for various biological activities. The presence of the sulfanyl group and the keto functionality contributes to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 264.30 g/mol |

| Boiling Point | Not available |

| CAS Number | 852940-55-7 |

| Chemical Formula | CHNOS |

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study published in PubChem highlighted that derivatives of quinazoline possess activity against various bacterial strains, suggesting that this compound may also demonstrate similar effects .

Anticancer Properties

Quinazoline derivatives are often studied for their anticancer potential. A review of literature indicates that this compound could inhibit cancer cell proliferation through mechanisms like apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have been shown to target specific kinases involved in cancer progression .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Compounds in the quinazoline class often act as inhibitors of protein kinases.

- Induction of Oxidative Stress : The sulfanyl group may contribute to the generation of reactive oxygen species (ROS), leading to cellular damage in pathogens or cancer cells.

- Modulation of Signaling Pathways : This compound may interfere with signaling pathways such as MAPK or PI3K/Akt, which are crucial in cell survival and proliferation.

Case Studies

- Antimicrobial Efficacy : A case study demonstrated that a related quinazoline derivative exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Cancer Cell Line Studies : In vitro studies on various cancer cell lines (e.g., HeLa and MCF7) revealed that this compound led to significant reductions in cell viability at concentrations ranging from 10 to 50 µM over 48 hours .

Q & A

Q. Basic

- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30, 1 mL/min) .

- NMR : Confirm absence of rotamers via ¹H NMR (DMSO-d₆, 500 MHz); ester carbonyl at δ ~170 ppm in ¹³C NMR .

Methodological Insight : Accelerated stability studies (40°C/75% RH for 4 weeks) detect degradation products via LC-MS.

How can contradictions between computational and experimental bioactivity data be resolved?

Advanced

Reconcile discrepancies by incorporating protein flexibility (e.g., molecular dynamics simulations) or post-hoc metrics like RMSD/ligand efficiency. For MAO inhibitors, mutagenesis studies (e.g., Tyr435Ala in MAO-B) validate predicted binding modes .

Methodological Insight : Use consensus scoring (e.g., Glide XP + Prime MM-GBSA) to improve docking accuracy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.